
7-Sulfocholic acid
准备方法
合成路线与反应条件
胆酸7-硫酸酯可以通过胆酸的磺化反应合成。 该过程涉及胆酸与磺化剂(如三氧化硫或氯磺酸)在受控条件下的反应 . 反应通常需要惰性气氛和合适的溶剂(如二氯甲烷或氯仿)以促进反应。
工业生产方法
胆酸7-硫酸酯的工业生产涉及类似的磺化过程,但规模更大。 反应条件经过优化,以确保产物的高产率和纯度。 连续流反应器和先进的纯化技术(如色谱法)的使用可以提高生产过程的效率 .
化学反应分析
Conjugation Reactions
7-Sulfocholic acid forms conjugates with amino acids via enzymatic processes, enhancing its solubility and detoxification efficiency. For example:
-
Taurine/Glycine Conjugation : The carboxyl group of 7-SCA reacts with taurine or glycine in hepatocytes to form tauro-7-sulfocholic acid or glyco-7-sulfocholic acid, respectively. These conjugates improve micelle formation for lipid digestion .
Conjugate Type | Enzyme Involved | Biological Role |
---|---|---|
Taurine-7-SCA | Bile acid-CoA:amino acid N-acyltransferase | Enhances intestinal lipid absorption |
Glycine-7-SCA | Same as above | Reduces cytotoxicity of bile acids |
Enzymatic Sulfation and Desulfation
This compound is synthesized and metabolized through sulfotransferase (SULT) and sulfatase-mediated reactions:
-
Synthesis : Cholic acid undergoes sulfation at the 7α-position via SULT2A1 in the liver, producing 7-SCA. This reaction reduces bile acid toxicity by increasing water solubility .
-
Desulfation : Gut microbiota express sulfatases that hydrolyze the sulfate group, though 7-SCA shows relative resistance compared to non-sulfated bile acids .
Key Data :
-
Sulfation Efficiency : SULT2A1 exhibits a Km of 12 μM for cholic acid .
-
Microbial Stability : <50% of 7-SCA is desulfated in the colon over 24 hours .
Biochemical Signaling Interactions
This compound activates specific receptors and pathways:
-
TGR5 Receptor Activation : 7-SCA binds to the TGR5 receptor (EC₅₀ = 0.013 μM), triggering intracellular calcium release and GLP-1 secretion in enteroendocrine cells (Fig. 20D ).
-
FXR Modulation : Unlike non-sulfated bile acids, 7-SCA shows weaker binding to the farnesoid X receptor (FXR), altering bile acid homeostasis .
Mechanistic Insights :
-
TGR5 activation by 7-SCA increases cAMP production, promoting insulin secretion and glucose metabolism .
-
Reduced FXR activity upregulates CYP7A1, enhancing bile acid synthesis .
pH-Dependent Stability
This compound demonstrates remarkable stability across physiological pH ranges:
pH Condition | Stability (% remaining after 24h) | Key Observations |
---|---|---|
2.0 (Stomach) | 98% | Resistant to acidic hydrolysis |
7.4 (Intestine) | 95% | Minimal degradation |
9.0 (Colon) | 90% | Slow sulfate ester hydrolysis |
Data from Fig. 20E confirm its suitability for oral administration.
Detoxification and Excretion Pathways
Sulfation converts hydrophobic bile acids into excretable forms:
-
Renal Excretion : 7-SCA’s high solubility (9.67 × 10⁻² g/L ) facilitates urinary excretion under cholestatic conditions.
-
Fecal Elimination : Despite partial microbial desulfation, 60–70% of 7-SCA is excreted intact in feces .
Interaction with Gut Microbiota
This compound modulates microbial communities and metabolites:
科学研究应用
Metabolic Regulation
7-Sulfocholic acid has been identified as a significant regulator of glucose metabolism. Research indicates that it acts as an agonist for the TGR5 receptor, which is involved in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and lowers blood glucose levels.
Key Findings:
- GLP-1 Secretion : In vitro studies show that this compound induces GLP-1 secretion more effectively than other known inducers like taurodeoxycholic acid (TDCA) .
- In Vivo Effects : Animal studies demonstrate that treatment with this compound results in reduced serum glucose levels and increased GLP-1 levels .
Table 1: Effects of this compound on GLP-1 and Blood Glucose Levels
Study Type | GLP-1 Increase | Blood Glucose Reduction |
---|---|---|
In Vitro (NCI-H716 cells) | Significant (compared to control) | Not applicable |
In Vivo (DIO mice) | Significant (compared to PBS control) | Significant reduction observed |
Gut Health and Microbiota Interaction
The role of this compound in gut health is notable, particularly regarding its interaction with gut microbiota. Research has shown that this compound can influence microbial composition and metabolic profiles.
Key Findings:
- Microbiome Correlation : Studies indicate a positive correlation between this compound levels and specific gut bacteria associated with beneficial metabolic outcomes .
- Detoxification Mechanism : As a sulfated bile acid, it plays a crucial role in detoxifying potentially harmful bile acids, thus maintaining gut health .
Table 2: Correlation of this compound with Gut Microbiota
Microbial Taxa | Correlation Coefficient (R) | Significance Level (P-value) |
---|---|---|
Lachnospiraceae | 0.62 | 0.01 |
Blautia | 0.70 | <0.01 |
Kazachstania | 0.62 | 0.01 |
Therapeutic Potential in Diabetes
The therapeutic potential of this compound extends to diabetes management. Its ability to enhance GLP-1 secretion suggests it could be beneficial for type 2 diabetes treatment.
Case Studies:
- A study demonstrated that administering this compound to high-fat diet-fed mice led to significant improvements in glucose tolerance and insulin sensitivity .
- Another case documented the compound's stability across various pH levels, indicating its potential for oral administration without degradation .
Bile Acid Homeostasis
Maintaining bile acid homeostasis is critical for liver health and metabolic function. Sulfation of bile acids, including the formation of this compound, is a key detoxification pathway.
Key Findings:
作用机制
胆酸7-硫酸酯主要通过激活武田G蛋白偶联受体5(TGR5)发挥作用。 这种激活导致胰高血糖素样肽-1(GLP-1)分泌的诱导,这在葡萄糖代谢和胰岛素分泌中起着至关重要的作用 . 此外,它与主要组织相容性复合体(MHC)I类相关蛋白(MR1)结合,并被MAIT细胞识别,促进其发育和功能 .
相似化合物的比较
类似化合物
胆酸: 胆酸7-硫酸酯的母体化合物,参与胆汁酸合成。
鹅去氧胆酸: 另一种具有类似代谢途径的初级胆汁酸。
脱氧胆酸: 一种具有不同生理作用的次级胆汁酸.
独特性
胆酸7-硫酸酯的独特性在于其在第7位的硫酸化,赋予其独特的生物活性,如TGR5激活和MAIT细胞识别。 这些特性使其与其他胆汁酸及其衍生物区别开来 .
生物活性
7-Sulfocholic acid, also known as cholic acid 7-sulfate, is a sulfated derivative of cholic acid, a primary bile acid synthesized in the liver. This compound has garnered attention due to its significant biological activities, particularly in metabolic regulation and potential therapeutic applications.
This compound is produced through the sulfation of cholic acid, a process catalyzed by sulfotransferase enzymes (SULTs). This modification enhances its water solubility, facilitating easier excretion and reducing toxicity compared to its nonsulfated counterparts . The stability of this compound in various pH conditions further supports its potential for therapeutic use .
Metabolic Regulation
Recent studies have highlighted the role of this compound in metabolic processes, particularly concerning glucose homeostasis. It acts as an agonist for the TGR5 receptor, which is involved in the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in insulin regulation and glucose metabolism .
Key Findings:
- GLP-1 Secretion: In vitro experiments demonstrated that this compound induces GLP-1 secretion more effectively than other known inducers, such as taurodeoxycholic acid (TDCA) .
- Glucose Tolerance Improvement: In animal models, administration of this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity, especially following bariatric surgery .
Impact on Gut Microbiota
The presence of this compound has been linked to shifts in gut microbiota composition. Its administration has been shown to alter microbial profiles, potentially contributing to improved gut health and metabolic outcomes .
Case Study: Bariatric Surgery and Metabolic Changes
A study investigating bile acid profiles post-bariatric surgery found that levels of this compound significantly increased in subjects. This elevation was associated with enhanced metabolic outcomes, including better glucose tolerance and insulin sensitivity .
Table 1: Effects of this compound Post-Bariatric Surgery
Parameter | Pre-Surgery | Post-Surgery | Change (%) |
---|---|---|---|
Blood Glucose Levels (mg/dL) | 180 ± 15 | 130 ± 10 | -28% |
Insulin Sensitivity Index | 2.0 ± 0.3 | 4.5 ± 0.5 | +125% |
GLP-1 Levels (pmol/L) | 10 ± 2 | 25 ± 3 | +150% |
Multi-Omic Approaches
Research utilizing multi-omic approaches has shown that exposure to radiation can significantly alter bile acid profiles, including increases in metabolites like this compound. This suggests a protective role against radiation-induced damage by modulating gut microbiota and enhancing metabolic resilience .
Therapeutic Applications
Given its biological activity, particularly its role in enhancing GLP-1 secretion and improving metabolic parameters, there is potential for developing therapeutic applications of this compound. It may serve as a treatment option for conditions such as diabetes and obesity, where metabolic dysregulation is prevalent.
属性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVLNNMINXAIKC-OELDTZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185040 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60320-05-0 | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Sulfocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 7-sulfocholic acid?
A: this compound functions as a gut-restricted agonist of the G protein-coupled bile acid receptor 1 (TGR5). [] Upon binding to TGR5, CA7S stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L cells. []
Q2: How does the activity of this compound differ from other TGR5 agonists?
A: Unlike synthetic TGR5 agonists that are readily absorbed into systemic circulation and can cause undesirable off-target effects, CA7S remains largely confined to the gut. [] This gut-restricted activity profile makes CA7S a potentially safer therapeutic option for metabolic disorders like type 2 diabetes.
Q3: What is the link between bariatric surgery, this compound, and improved glucose tolerance?
A: Bariatric surgery, a highly effective treatment for obesity and type 2 diabetes, has been observed to increase gut levels of CA7S in both mice and humans. [] This increased CA7S, through its action on TGR5 and subsequent GLP-1 release, contributes to improved glucose tolerance observed after surgery. []
Q4: Beyond its effects on glucose metabolism, what other physiological roles might this compound play?
A: Research suggests that CA7S can influence gut microbiota composition, particularly promoting the growth of beneficial bacteria. [, ] In a study on Xianju yellow chickens, dietary supplementation with fulvic acid, a compound known to increase CA7S levels, led to a decrease in the abundance of potentially harmful bacteria like Mucispirillum, Anaerofustis, and Campylobacter while increasing beneficial genera such as Lachnoclostridium, Subdoligranulum, and Sphaerochaeta. [] This modulation of the gut microbiota by CA7S might contribute to its overall beneficial effects on host health.
Q5: What are the potential implications of this compound for future therapeutic development?
A: The gut-restricted activity and ability to stimulate GLP-1 secretion make this compound a promising target for developing new treatments for metabolic disorders, particularly type 2 diabetes. [] Further research is needed to fully elucidate its potential and develop effective delivery strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。